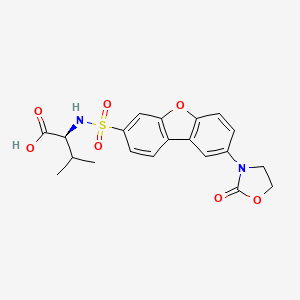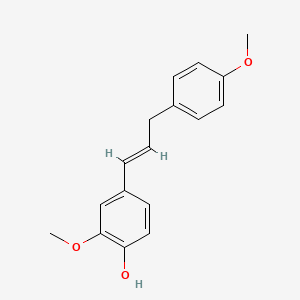
m-PEG4-CH2-aldehído
Descripción general
Descripción
m-PEG4-CH2-aldehyde is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of m-PEG4-CH2-aldehyde is C11H22O6, and it has a molecular weight of 250.29 g/mol .
Aplicaciones Científicas De Investigación
m-PEG4-CH2-aldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Plays a role in the development of targeted therapies, particularly in cancer research.
Industry: Used in the production of advanced biomaterials and drug delivery systems
Mecanismo De Acción
Target of Action
m-PEG4-CH2-aldehyde is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of m-PEG4-CH2-aldehyde, as a PROTAC linker, is to facilitate the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG4-CH2-aldehyde is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, m-PEG4-CH2-aldehyde enables their selective degradation .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability
Result of Action
The result of the action of m-PEG4-CH2-aldehyde is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein involved.
Action Environment
The action of m-PEG4-CH2-aldehyde, like other PEG-based compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that could interact with the compound . .
Análisis Bioquímico
Biochemical Properties
m-PEG4-CH2-aldehyde interacts with various enzymes and proteins as part of its role in PROTACs . The nature of these interactions involves the selective degradation of target proteins by leveraging the intracellular ubiquitin-proteasome system .
Cellular Effects
The effects of m-PEG4-CH2-aldehyde on cells are primarily related to its role in PROTACs . It influences cell function by enabling the selective degradation of target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of m-PEG4-CH2-aldehyde involves its role as a linker in PROTACs . It enables the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
As a PEG-based linker, it is likely to have good stability and low degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-CH2-aldehyde typically involves the reaction of polyethylene glycol with an aldehyde group. One common method is the reductive amination of polyethylene glycol-aldehyde . This process involves the reaction of polyethylene glycol with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of m-PEG4-CH2-aldehyde involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG4-CH2-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can react with nucleophiles such as hydrazides and aminooxy compounds to form hydrazones and oximes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrazides and aminooxy compounds are used under mild acidic or neutral conditions.
Major Products Formed
Oxidation: m-PEG4-CH2-carboxylic acid.
Reduction: m-PEG4-CH2-alcohol.
Substitution: m-PEG4-CH2-hydrazone and m-PEG4-CH2-oxime.
Comparación Con Compuestos Similares
Similar Compounds
- m-PEG4-CH2-carboxylic acid
- m-PEG4-CH2-alcohol
- m-PEG4-CH2-hydrazone
- m-PEG4-CH2-oxime
Uniqueness
m-PEG4-CH2-aldehyde is unique due to its aldehyde functional group, which allows for versatile chemical modifications and conjugations. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates, where precise control over molecular interactions is essential .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZZOPFAPJECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)





